3-Biphenyl-4-YL-propan-1-OL
Description
3-Biphenyl-4-YL-propan-1-OL (CAS: Not explicitly provided in evidence) is a tertiary alcohol derivative featuring a biphenyl-4-yl group attached to the third carbon of a propan-1-ol backbone. Its structure (Fig. 1) consists of a hydrophobic biphenyl moiety linked via a carbon-carbon bond to a polar hydroxyl group, conferring amphiphilic properties.
Properties
CAS No. |
78733-60-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H16O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,4-5,12H2 |
InChI Key |
XSOUQQQHMLZUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Biphenyl-4-YL-propan-1-OL and its analogs:
Key Findings:
Polarity and Solubility: The alcohol group in this compound increases its polarity compared to the ether-linked analog (3-(biphenyl-4-yloxy)propan-1-ol), which has reduced water solubility due to the nonpolar ether bridge. The pyrazole-containing compound () exhibits intermediate polarity, with the methylthio group (–SMe) contributing to hydrophobic interactions.
Reactivity :
- The –OH group in this compound enables esterification or oxidation reactions, whereas the ether analog is more chemically inert.
- The methylthio group in the pyrazole derivative may participate in nucleophilic reactions or oxidative degradation, requiring careful storage.
Safety and Handling :
- All compounds necessitate PPE (gloves, goggles) due to irritant properties. The pyrazole derivative specifically requires dust control measures to prevent inhalation risks.
Applications: this compound: Potential use in surfactant design or as a chiral intermediate. Ether analog: Suitable for hydrophobic drug delivery systems. Pyrazole derivative: Investigated for antimicrobial or kinase-inhibitor activity due to its heterocyclic core.
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